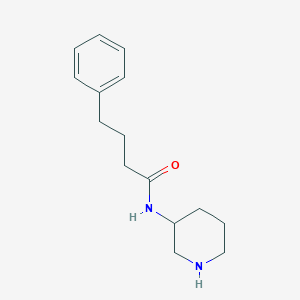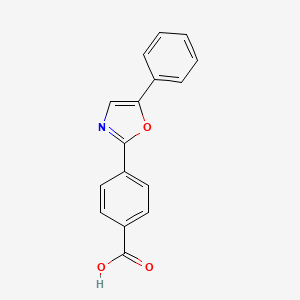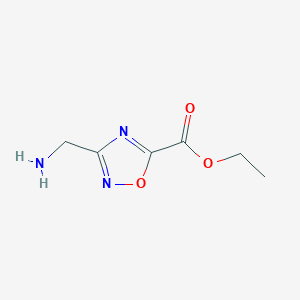
4-Phenyl-N-(piperidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Phényl-N-(pipéridin-3-yl)butanamide est un composé chimique appartenant à la classe des amides. Il se caractérise par la présence d'un groupe phényle lié à un squelette de butanamide, avec un cycle pipéridine à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Phényl-N-(pipéridin-3-yl)butanamide implique généralement la réaction de l'acide 4-phénylbutanoïque avec la pipéridine. La réaction est effectuée en milieu acide ou basique pour faciliter la formation de la liaison amide. Les réactifs couramment utilisés dans cette synthèse comprennent des agents de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et des catalyseurs tels que la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
En milieu industriel, la production de 4-Phényl-N-(pipéridin-3-yl)butanamide peut impliquer des réactions en lots à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, avec des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Phényl-N-(pipéridin-3-yl)butanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phényle peut être oxydé pour former des dérivés phénoliques.
Réduction : Le groupe carbonyle dans l'amide peut être réduit pour former des amines.
Substitution : Les atomes d'hydrogène sur le cycle pipéridine peuvent être substitués par différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des agents halogénants ou alkylants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés phénoliques.
Réduction : Amines.
Substitution : Divers dérivés pipéridiniques substitués.
Applications De Recherche Scientifique
Le 4-Phényl-N-(pipéridin-3-yl)butanamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les cibles biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action du 4-Phényl-N-(pipéridin-3-yl)butanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 4-Phenyl-N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Phénylbutanamide : Dépourvu du cycle pipéridine, ce qui le rend moins polyvalent en termes de réactivité chimique.
N-(Pipéridin-3-yl)butanamide : Dépourvu du groupe phényle, ce qui peut affecter son activité biologique et ses interactions.
4-Phényl-N-(pipéridin-3-yl)propanamide : Structure similaire mais avec une chaîne carbonée plus courte, ce qui peut influencer ses propriétés.
Unicité
Le 4-Phényl-N-(pipéridin-3-yl)butanamide est unique en raison de la présence à la fois du groupe phényle et du cycle pipéridine, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
4-phenyl-N-piperidin-3-ylbutanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) |
Clé InChI |
VBKWQALMRWRCMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-](/img/structure/B12119148.png)

![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)





![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)


